

Technical Guide: Spectroscopic and Physicochemical Properties of 6-Methoxy-m-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-m-toluenesulfonyl chloride

Cat. No.: B1345725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for **6-Methoxy-m-toluenesulfonyl chloride** (CAS 88040-86-2), a valuable reagent in organic synthesis. Due to the limited availability of experimentally derived spectra in public databases and scientific literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) data to assist researchers in the identification and characterization of this compound. Furthermore, generalized experimental protocols for acquiring key spectroscopic data (NMR, IR, and Mass Spectrometry) are detailed to enable researchers to generate their own analytical data.

Introduction

6-Methoxy-m-toluenesulfonyl chloride, also known by its IUPAC name 2-methoxy-5-methylbenzenesulfonyl chloride, is a sulfonyl chloride derivative of toluene. The presence of the reactive sulfonyl chloride group makes it a key intermediate in the synthesis of sulfonamides and other sulfur-containing organic molecules, which are significant pharmacophores in medicinal chemistry. Accurate spectroscopic data is crucial for reaction monitoring, quality

control, and structural confirmation of products derived from this reagent. This guide aims to provide a centralized resource of its known properties and predictive spectroscopic information.

Physicochemical Properties

A summary of the key physicochemical properties for **6-Methoxy-m-toluenesulfonyl chloride** is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **6-Methoxy-m-toluenesulfonyl chloride**

Property	Value	Source
CAS Number	88040-86-2	[1] [2] [3]
Molecular Formula	C ₈ H ₉ ClO ₃ S	[1] [2] [3]
Molecular Weight	220.67 g/mol	[1] [2] [3]
IUPAC Name	2-methoxy-5-methylbenzenesulfonyl chloride	
Synonyms	6-Methoxy-m-toluenesulfonyl chloride, 2-methoxy-5-methylbenzene-1-sulfonyl chloride	[1] [2]
Physical Form	Solid	
Purity	≥95% (typical)	[1] [3]

Spectroscopic Data (Predicted)

As of the date of this publication, experimental ¹H NMR, ¹³C NMR, IR, and mass spectra for **6-Methoxy-m-toluenesulfonyl chloride** are not readily available in public scientific databases. Therefore, predicted spectroscopic data is provided below to serve as a reference for researchers. These predictions are based on computational models and should be confirmed with experimental data.

Predicted ^1H NMR Data

The predicted ^1H NMR chemical shifts for **6-Methoxy-m-toluenesulfonyl chloride** in CDCl_3 are presented in Table 2.

Table 2: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H
~7.3 - 7.4	dd	1H	Ar-H
~7.0 - 7.1	d	1H	Ar-H
~3.9 - 4.0	s	3H	$-\text{OCH}_3$
~2.4 - 2.5	s	3H	Ar- CH_3

Note: Predicted values can vary based on the software and method used for prediction.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR chemical shifts for **6-Methoxy-m-toluenesulfonyl chloride** in CDCl_3 are presented in Table 3.

Table 3: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (ppm)	Assignment
~158 - 160	Ar-C-OCH ₃
~140 - 142	Ar-C-SO ₂ Cl
~135 - 137	Ar-C-CH ₃
~133 - 135	Ar-CH
~125 - 127	Ar-CH
~112 - 114	Ar-CH
~56 - 58	-OCH ₃
~20 - 22	Ar-CH ₃

Note: Predicted values can vary based on the software and method used for prediction.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **6-Methoxy-m-toluenesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

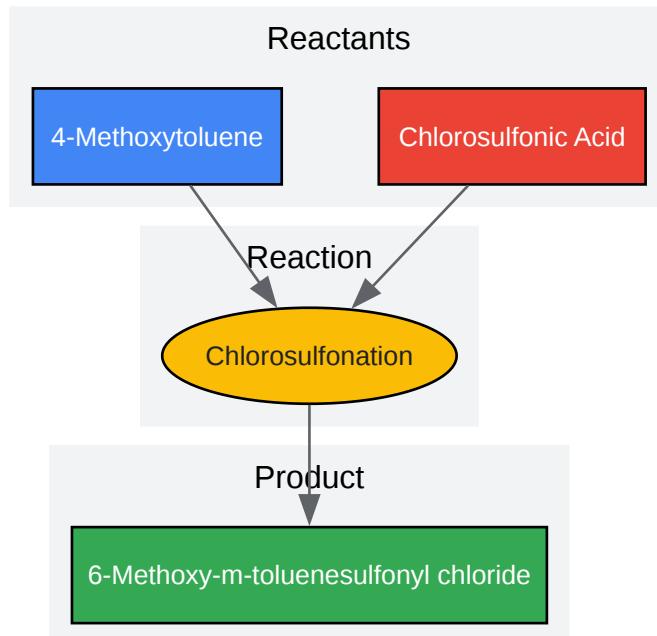
- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for the desired nuclei (¹H and ¹³C).

- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum and reference it to the solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .


Mass Spectrometry (MS)

- Sample Preparation (Direct Infusion - Electrospray Ionization, ESI):
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent (e.g., methanol, acetonitrile).
 - A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Acquire the mass spectrum in either positive or negative ion mode.
 - Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
 - For high-resolution mass spectrometry (HRMS), use a suitable analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination.

Synthesis and Reaction Workflow

6-Methoxy-m-toluenesulfonyl chloride is typically synthesized via the chlorosulfonation of 4-methoxytoluene. The logical workflow for its synthesis is depicted in the following diagram.

Synthesis of 6-Methoxy-m-toluenesulfonyl chloride

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **6-Methoxy-m-toluenesulfonyl chloride**.

Conclusion

This technical guide provides a compilation of the currently available information on **6-Methoxy-m-toluenesulfonyl chloride**. While experimental spectroscopic data remains elusive in the public domain, the predicted NMR data and generalized experimental protocols offered herein provide a valuable starting point for researchers working with this compound. It is strongly recommended that experimental data be acquired to validate the predicted values and to ensure the identity and purity of the material being used in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. CAS 88040-86-2: 6-Methoxy-m-toluenesulfonyl chloride [cymitquimica.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Physicochemical Properties of 6-Methoxy-m-toluenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345725#spectroscopic-data-of-6-methoxy-m-toluenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com